7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic organic compound belonging to the benzo[d]thiazole family. This compound is characterized by the presence of a thiazole ring fused to a benzene ring, with a chlorine atom at the 7th position, a methyl group at the 4th position, and a 4-methylpiperazin-1-yl group at the 2nd position. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets to bring about their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which may play a role in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may suggest that their action and stability could be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable α-haloketone under acidic conditions.
Methylation: The methyl group is introduced at the 4th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Piperazine Substitution: The final step involves the substitution of the 2nd position with 4-methylpiperazine. This can be done by reacting the intermediate compound with 4-methylpiperazine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different physical and chemical properties depending on the nature and position of the substituents.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural similarity to other bioactive molecules makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the piperazine moiety is known to enhance the bioavailability and efficacy of drugs, making it a valuable scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-methylbenzo[d]thiazole: Lacks the piperazine moiety, resulting in different biological activity.
4-Methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole: Similar structure but without the chlorine atom, affecting its reactivity and applications.
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Lacks both the chlorine and methyl groups, leading to different chemical properties.
Uniqueness
The presence of both the chlorine atom and the piperazine moiety in 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride makes it unique. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article presents an overview of its biological properties, including antibacterial, anticancer, and kinase inhibition activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[d]thiazole derivatives, characterized by a chloro and a methylpiperazine group. Its IUPAC name is this compound.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits moderate antibacterial activity against various bacterial strains. Notably, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
A study published in "Molecules" highlighted the compound's potential as an antibacterial agent, although further research is necessary to clarify its mechanisms of action and efficacy against other pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it possesses cytotoxic effects on several cancer cell lines. The following table summarizes the findings from various studies:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
Human cervical cancer (HeLa) | 15 | Moderate cytotoxicity |
Colon adenocarcinoma (CaCo-2) | 12 | Significant cytotoxicity |
Human lung adenocarcinoma (A549) | 20 | Cytotoxic effects observed |
These results suggest that the compound may serve as a lead structure for developing new anticancer therapies, particularly through further optimization of its chemical structure .
Kinase Inhibition
Another area of research focuses on the compound's ability to inhibit specific kinases, which are crucial in various cellular processes and disease mechanisms, particularly cancer. Preliminary studies indicate that it may inhibit certain kinases involved in tumor growth and progression. However, detailed investigations are required to establish its selectivity and potency against specific kinase targets .
Case Studies
-
Study on Antibacterial Properties :
- A comprehensive analysis was conducted on the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential therapeutic applications in treating bacterial infections.
- Cytotoxicity Assessment :
Properties
IUPAC Name |
7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S.ClH/c1-9-3-4-10(14)12-11(9)15-13(18-12)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFOKOVDKRZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.